molecular formula C16H24O B14814507 1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene

1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene

Cat. No.: B14814507
M. Wt: 232.36 g/mol
InChI Key: IDIATMBEBRTIFG-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene is an organic compound with the molecular formula C16H24O and a molecular weight of 232.36 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a benzene ring. It is primarily used in research and development settings and is not intended for human use .

Preparation Methods

The synthesis of 1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene involves several steps One common method includes the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chlorideThe final step involves the addition of the isopropyl group via Friedel-Crafts alkylation .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce an alcohol.

Scientific Research Applications

1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is used in studies to understand the interactions between small organic molecules and biological macromolecules such as proteins and nucleic acids.

    Medicine: While not used directly in medicine, it serves as a model compound in drug discovery and development, helping researchers understand the pharmacokinetics and pharmacodynamics of similar structures.

    Industry: In industrial research, it is used to develop new materials and chemicals with specific properties

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene is not well-documented, as it is primarily used for research purposes. its interactions with biological molecules can be studied to understand its potential effects. The compound may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

1-tert-butyl-4-cyclopropyloxy-2-propan-2-ylbenzene

InChI

InChI=1S/C16H24O/c1-11(2)14-10-13(17-12-6-7-12)8-9-15(14)16(3,4)5/h8-12H,6-7H2,1-5H3

InChI Key

IDIATMBEBRTIFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2CC2)C(C)(C)C

Origin of Product

United States

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